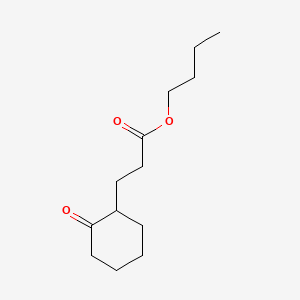

Butyl 2-oxocyclohexanepropionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68134-23-6 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

butyl 3-(2-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C13H22O3/c1-2-3-10-16-13(15)9-8-11-6-4-5-7-12(11)14/h11H,2-10H2,1H3 |

InChI Key |

AISJENNWEMLKIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCC1CCCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 2 Oxocyclohexanepropionate and Its Derivatives

Regioselective and Stereoselective Synthesis Pathways

The specific arrangement of functional groups in Butyl 2-oxocyclohexanepropionate necessitates precise control over the synthetic reactions. Regioselective and stereoselective strategies are therefore paramount in its synthesis.

Esterification Strategies for Propionate (B1217596) Moiety Formation

The formation of the butyl ester group in this compound is a critical step that can be achieved through several esterification strategies. The direct esterification of 2-oxocyclohexanepropionic acid with butanol is a primary method. cymitquimica.com This reaction is typically catalyzed by an acid to enhance the reaction rate.

Alternatively, transesterification offers a viable route. In this process, a different ester of 2-oxocyclohexanepropionic acid, such as the methyl or ethyl ester, is reacted with butanol in the presence of a catalyst to yield the desired butyl ester. Enzymatic catalysis, for instance, using immobilized cutinase, has been shown to be effective for the synthesis of alkyl butyrates and presents a green chemistry approach. nih.gov A study on the synthesis of various alkyl butyrates demonstrated the efficiency of immobilized Rhodococcus cutinase in a non-aqueous system, with the reaction proceeding effectively at temperatures around 30°C. nih.gov

Furthermore, the synthesis can be approached by first preparing 3-(2-oxocyclohexyl)-propionic acid, which is then subjected to esterification. google.com Hydrolysis of an initial ester product to the carboxylic acid followed by a separate esterification step with butanol allows for purification of the intermediate acid, potentially leading to a higher purity final product. google.com

| Esterification Method | Reactants | Catalyst/Conditions | Key Features |

| Direct Esterification | 2-oxocyclohexanepropionic acid, Butanol | Acid catalyst (e.g., H₂SO₄), Heat | Straightforward, traditional method. |

| Transesterification | Methyl/Ethyl 2-oxocyclohexanepropionate, Butanol | Acid or Base catalyst | Equilibrium-driven process. |

| Enzymatic Esterification | 2-oxocyclohexanepropionic acid, Butanol | Immobilized Lipase/Cutinase | Mild conditions, high selectivity. nih.gov |

Cyclohexanone (B45756) Ring Formation and Functionalization

The formation of the core cyclohexanone ring is a foundational aspect of the synthesis of this compound. The Robinson annulation is a powerful and widely used method for the construction of six-membered rings, particularly substituted cyclohexenones. wikipedia.orgjk-sci.commasterorganicchemistry.comjuniperpublishers.comlibretexts.org This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgjk-sci.com

In the context of this compound synthesis, a suitable ketone would be reacted with a Michael acceptor that incorporates the propionate side chain. For example, the enolate of a protected keto-ester could react with an appropriate vinyl ketone. The reaction is typically base-catalyzed and proceeds through a 1,5-diketone intermediate which then cyclizes. jk-sci.com

The versatility of the Robinson annulation allows for the introduction of various substituents on the cyclohexanone ring, making it a key strategy for producing a wide array of derivatives. juniperpublishers.com The reaction conditions can be tuned to control the regioselectivity of the initial Michael addition. jk-sci.com

| Annulation Strategy | Key Reactions | Starting Materials Example | Product Type |

| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Ketone, α,β-Unsaturated Ketone | Substituted Cyclohexenone wikipedia.orgjk-sci.commasterorganicchemistry.com |

Enamine-Mediated Synthetic Routes to Oxocyclohexanepropionates

The Stork enamine synthesis provides an alternative and highly effective method for the α-alkylation of ketones, which is directly applicable to the synthesis of this compound. mychemblog.comchemistrysteps.comwikipedia.orgucla.edu This method involves the reaction of a ketone, in this case, cyclohexanone, with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. mychemblog.com This enamine then acts as a nucleophile in a Michael addition reaction with an appropriate acceptor, such as butyl acrylate (B77674). wikipedia.orglibretexts.org

The key advantage of the Stork enamine synthesis is that it avoids the use of strong bases, which can lead to side reactions like self-condensation. chemistrysteps.com The reaction proceeds under milder conditions and offers excellent regioselectivity for the alkylation at the α-carbon of the ketone. mychemblog.com Following the Michael addition, the resulting iminium salt is hydrolyzed to yield the final 2-substituted cyclohexanone product. wikipedia.org

A patent describes a one-pot method for preparing 3-(2-oxocyclopentyl)-propionic acid and its esters by reacting a ketone with morpholine, followed by the addition of an acrylate. google.com This demonstrates the industrial applicability of enamine-mediated reactions for this class of compounds.

| Reaction Step | Reagents | Intermediate | Final Product |

| Enamine Formation | Cyclohexanone, Secondary Amine (e.g., Pyrrolidine) | Cyclohexenyl-amine | - |

| Michael Addition | Enamine, Butyl Acrylate | Iminium Salt | - |

| Hydrolysis | Water, Acid | - | This compound |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives benefits significantly from both transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the construction and functionalization of complex organic molecules. While specific examples for the direct synthesis of this compound are not extensively documented, related transformations highlight the potential of these methods.

Palladium-catalyzed reactions are particularly noteworthy. For instance, palladium-catalyzed cascade cyclization-oxidative olefination of tert-butyl 2-alkynylbenzoates with acrylates demonstrates a method for forming isocoumarins, which share structural similarities with functionalized cyclic ketones. nih.gov Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key step in the synthesis of alkylcarbazoles from aryl halides and amines, showcasing the power of palladium in forming new carbon-heteroatom bonds. researchgate.net

Ruthenium-catalyzed olefin metathesis, especially ring-closing metathesis (RCM), is a versatile method for the synthesis of cyclic compounds. nih.govrsc.org This reaction could be employed to construct the cyclohexanone ring from an appropriately designed acyclic precursor containing two double bonds. Ruthenium catalysts are known for their high functional group tolerance, making them suitable for complex substrates. nih.gov Tandem reactions involving ruthenium-catalyzed metathesis followed by other transformations can lead to the rapid assembly of complex molecular architectures. tib.euyoutube.com

| Catalytic System | Reaction Type | Potential Application in Synthesis |

| Palladium-based | Cross-coupling, Cascade cyclization | Functionalization of the cyclohexanone ring, C-C and C-X bond formation. nih.govresearchgate.net |

| Ruthenium-based | Olefin Metathesis (RCM) | Formation of the cyclohexene (B86901) ring from an acyclic diene precursor. nih.govrsc.org |

Organocatalytic Systems for Asymmetric Synthesis of Related Structures

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. For the synthesis of chiral derivatives of this compound, organocatalytic methods are highly relevant.

Asymmetric Michael additions are a cornerstone of organocatalysis. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of ketones to α,β-unsaturated acceptors. researchgate.net This approach could be used to set the stereochemistry at the carbon bearing the propionate side chain. Bifunctional organocatalysts, such as chiral amino-squaramides, have been successfully employed for the asymmetric synthesis of highly substituted cyclohexanes with excellent stereocontrol. nih.gov

Furthermore, organocatalytic cascade reactions can generate significant molecular complexity in a single step. For example, an organocatalytic Michael-Michael-1,2-addition sequence has been developed for the asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters. nih.gov Similarly, catalytic enantioselective formal (4+2) cycloaddition reactions via aldol-aldol cascades between pyruvate (B1213749) derivatives and cyclohexane-1,3-diones have been shown to produce highly functionalized decalin derivatives with high diastereo- and enantioselectivities. nih.gov These methods demonstrate the potential of organocatalysis to produce enantiomerically enriched analogs of this compound.

| Organocatalyst Type | Reaction | Key Feature |

| Chiral Amines (e.g., Proline) | Asymmetric Michael Addition | Enantioselective formation of C-C bonds. researchgate.net |

| Bifunctional Catalysts (e.g., Amino-squaramides) | Asymmetric Michael Addition | High stereocontrol in the synthesis of polysubstituted cyclohexanes. nih.gov |

| Quinidine-derived Catalysts | Enantioselective Formal (4+2) Cycloaddition | Formation of complex polycyclic systems with multiple stereocenters. nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical step towards sustainable chemical manufacturing. This involves the development of processes that minimize environmental impact by reducing waste, eliminating hazardous solvents, and utilizing renewable starting materials. The primary synthetic route to this compound is the Michael addition of cyclohexanone to butyl acrylate. wikipedia.orgresearchgate.net This reaction, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, provides a versatile method for carbon-carbon bond formation. wikipedia.org

Solvent-Free and Reduced-Waste Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research into solvent-free Michael additions has shown promising results for analogous reactions. For instance, the Michael addition of cyclohexanone to chalcone (B49325) has been successfully carried out in the absence of a solvent, using sodium hydroxide (B78521) as a catalyst, resulting in high yields and simplified purification. researchgate.net This sets a precedent for the development of a similar solvent-free process for the synthesis of this compound.

The choice of catalyst is also crucial in minimizing waste. While traditional methods often rely on stoichiometric amounts of strong bases, which require neutralization and generate salt waste, modern approaches focus on catalytic systems. Base-catalyzed Michael additions are common, and the use of solid-supported catalysts or easily recyclable catalysts can significantly reduce the environmental footprint of the process. researchgate.netnih.gov For example, studies on the Michael addition of amines to acrylates have demonstrated the feasibility of catalyst-free reactions under neat conditions, further simplifying the process and reducing waste. semanticscholar.org

The following table illustrates representative conditions for a base-catalyzed Michael addition, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Hydroxide | None | Room Temp. | 1-2 | >90 | researchgate.net |

| Triethylamine | None | Room Temp. | 24 | High | rsc.org |

| Potassium Carbonate | THF | 35 | - | - | researchgate.net |

| DBU | None | 35 | - | - | researchgate.net |

This table presents a compilation of conditions from similar Michael addition reactions and should be considered as representative examples.

Renewable Feedstock Utilization Considerations

The sustainability of a chemical process is greatly enhanced by the use of renewable feedstocks. The synthesis of this compound involves two primary reactants: cyclohexanone and butyl acrylate. Significant progress has been made in producing both of these precursors from biomass.

Cyclohexanone from Renewable Sources:

Traditionally derived from petroleum, cyclohexanone can now be synthesized from various bio-based materials. Lignin, a major component of lignocellulosic biomass, can be broken down into aromatic compounds like anisole (B1667542) and guaiacol, which can then be hydrogenated to produce cyclohexanone with high yields. researchgate.net For example, the conversion of anisole to cyclohexanone can reach a yield of 96% using a bromide salt-modified palladium on carbon (Pd/C) catalyst. researchgate.net

Butyl Acrylate from Renewable Sources:

Similarly, butyl acrylate can be produced from renewable resources. One pathway involves the use of bio-based n-butanol, which can be derived from the fermentation of biomass. google.com This bio-butanol can then be reacted with acrylic acid, also potentially from a bio-based route, to form butyl acrylate. google.com Another innovative approach starts from methyl lactate, a renewable resource, which can be converted to bio-based methyl acrylate and subsequently transesterified to butyl acrylate. google.com

The following table summarizes potential renewable feedstocks for the synthesis of this compound precursors.

| Precursor | Renewable Feedstock | Intermediate(s) | Reference(s) |

| Cyclohexanone | Lignocellulosic Biomass | Anisole, Guaiacol | researchgate.netresearchgate.net |

| Butyl Acrylate | Biomass (for fermentation) | Bio-based n-butanol | google.comgoogle.com |

| Butyl Acrylate | Lactic Acid | Methyl Lactate, Methyl Acrylate | google.com |

Mechanistic Investigations of Butyl 2 Oxocyclohexanepropionate Reactivity

Elucidation of Key Reaction Mechanisms

The reactivity of Butyl 2-oxocyclohexanepropionate is governed by the ketone and ester functionalities, which can react independently or in concert to yield a variety of products.

Carbonyl Reactivity and Enolization Pathways

The carbonyl group of the cyclohexanone (B45756) ring is a primary site of reactivity. It is susceptible to nucleophilic attack, a characteristic reaction of ketones. ncert.nic.inyoutube.com The reactivity of the carbonyl carbon is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one alkyl group, which reduces steric hindrance and makes the carbonyl carbon more electrophilic. ncert.nic.in In this compound, the presence of two carbon substituents on the carbonyl group makes it less reactive than aldehydes. ncert.nic.in

A crucial aspect of the carbonyl group's reactivity is the acidity of the α-hydrogens, the hydrogen atoms on the carbon adjacent to the carbonyl group. ncert.nic.in The electron-withdrawing effect of the carbonyl group increases the acidity of these protons, facilitating their removal by a base to form an enolate. ncert.nic.inyoutube.com The pKa of α-protons in esters is around 25, which is higher (less acidic) than that of ketones (around 20). youtube.com The resulting enolate is a key intermediate in many reactions, acting as a potent nucleophile. The formation of either a kinetic or thermodynamic enolate is possible, depending on the reaction conditions such as the base used and the temperature. youtube.com For instance, a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by removing the more accessible proton, while a smaller, non-hindered base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. youtube.com

Studies on the related compound, ethyl cyclohexanone-2-carboxylate (ECHC), show that a significant portion of the molecule exists in its enol form in solution. nih.gov The nitrosation of ECHC proceeds through the enol tautomer, indicating its ready formation. nih.gov The enolate ion can be observed in alkaline medium, signifying the deprotonation of the α-hydrogen. nih.gov

Ester Group Transformations

The butyl ester group of this compound can undergo several transformations, primarily through nucleophilic acyl substitution. libretexts.orglibretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the butoxy group.

Common transformations include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid and butanol. libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds through a tetrahedral intermediate. libretexts.orgyoutube.com Acid-catalyzed hydrolysis is a reversible equilibrium process. libretexts.orgpressbooks.pub

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the butyl group with a different alkyl group, forming a new ester. libretexts.orgyoutube.com This reaction is typically an equilibrium process. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orgpressbooks.pub The use of a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures can allow for the partial reduction to an aldehyde. libretexts.orglibretexts.orgpressbooks.pub

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. libretexts.orgpressbooks.pub

The reactivity of tert-butyl esters, a related class of compounds, has been studied, showing they can be converted to other functional groups like acid chlorides under specific conditions. organic-chemistry.org

Cyclocondensation Reaction Dynamics of Oxocyclohexanepropionate Derivatives

Cyclocondensation reactions are chemical processes that form ring structures from one or more starting materials. wisdomlib.org Derivatives of oxocyclohexanepropionate are valuable precursors in the synthesis of various cyclic and heterocyclic compounds. These reactions often proceed through the formation of an enolate intermediate, which then participates in an intramolecular or intermolecular cyclization.

A notable example is the Michael-aldol domino reaction, which can be used to construct complex cyclohexanone scaffolds. nih.gov In these reactions, a β-keto ester can act as a nucleophile, initiating a cascade of bond-forming events to create polyfunctionalized cyclic products. nih.gov The synthesis of pyrazolones, for instance, is traditionally achieved by the reaction of β-keto esters with hydrazine (B178648) derivatives. nih.gov Furthermore, α-ketothioesters have been utilized in acid-catalyzed cyclocondensation reactions with diamines to synthesize 2-acylbenzimidazoles. bohrium.com

Stereochemical Control and Stereoselectivity in Transformations

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of specific stereoisomers of target molecules.

Diastereoselective Conversions

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving cyclohexanone derivatives, the stereochemistry of the product is often influenced by the steric hindrance of the reactants. cureffi.org For example, the approach of a nucleophile to the carbonyl group can be directed to one face of the cyclohexane (B81311) ring over the other, leading to a specific diastereomer. youtube.com

Cascade double and triple Michael reactions involving curcumin (B1669340) and arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Similarly, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can yield cyclohexanone products with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often dictated by the formation of the most stable transition state, which minimizes steric interactions.

Enantioselective Reaction Development

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. cureffi.org This is often achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.

While specific enantioselective reactions for this compound are not extensively documented, general strategies for the enantioselective synthesis of related compounds have been developed. For instance, the enantioselective synthesis of 2-oxazolidinones has been achieved through ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, yielding excellent enantioselectivities. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral tetrahydroquinoxaline derivatives with high enantiomeric excess. rsc.org These methodologies highlight the potential for developing enantioselective transformations for substrates like this compound, likely through the use of chiral metal catalysts to control the stereochemical outcome of hydrogenation or other addition reactions.

Data Tables

Table 1: Reactivity of Carbonyl and Ester Groups in this compound

| Functional Group | Reagent/Condition | Product Type |

| Ketone (Carbonyl) | Nucleophile (e.g., Grignard) | Alcohol |

| Ketone (α-Hydrogen) | Base (e.g., LDA) | Enolate |

| Ester | Acid/Base and Water | Carboxylic Acid + Alcohol |

| Ester | Alcohol (with catalyst) | Different Ester |

| Ester | LiAlH₄ | Primary Alcohol |

| Ester | DIBAL-H | Aldehyde |

| Ester | Grignard Reagent (2 eq.) | Tertiary Alcohol |

Table 2: Stereoselective Reactions of Related Cyclohexanone and β-Keto Ester Derivatives

| Reaction Type | Substrates | Catalyst/Reagent | Stereochemical Outcome |

| Michael-Aldol Domino | Trisubstituted Michael Acceptors + β-Keto Ester | Base | High Diastereoselectivity |

| Cascade Michael Reaction | Curcumins + Arylidenemalonates | Phase Transfer Catalyst | Excellent Diastereoselectivity |

| Asymmetric Hydrogenation | 2-Oxazolones | Ru(II)-NHC Catalyst | High Enantioselectivity |

| Asymmetric Hydrogenation | Quinoxaline Derivatives | Iridium Catalyst | High Enantioselectivity |

Influence of Chiral Auxiliaries and Catalysts

The stereochemical outcome of reactions involving prochiral molecules like this compound can be significantly influenced by the use of chiral auxiliaries and catalysts. These chemical tools are fundamental in asymmetric synthesis to selectively produce one enantiomer or diastereomer over others.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. While no studies have been published on the use of specific chiral auxiliaries with this compound, common auxiliaries used for stereoselective alkylations and aldol (B89426) reactions of related β-keto esters include Evans' oxazolidinones, pseudoephedrine amides, and sultams. The choice of auxiliary and reaction conditions, such as the base and solvent, are critical in determining the diastereoselectivity of the enolate formation and its subsequent reaction.

Chiral catalysts, on the other hand, accelerate a chemical reaction and control its stereoselectivity without being consumed. For reactions involving compounds structurally similar to this compound, chiral Lewis acids and organocatalysts are often employed. These catalysts can coordinate to the keto and ester functionalities, creating a chiral environment that directs the approach of incoming reagents. The effectiveness of a given catalyst is highly dependent on the specific substrate and reaction type.

Isolation and Characterization of Reactive Intermediates

The study of reactive intermediates provides crucial insights into reaction mechanisms. For reactions involving this compound, key intermediates would include enolates, which are formed by the deprotonation of the α-carbon between the two carbonyl groups. The geometry of the resulting enolate (E or Z) can significantly impact the stereochemical outcome of subsequent reactions.

The direct isolation and characterization of these transient species are often challenging due to their high reactivity. Spectroscopic techniques performed at low temperatures, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for observing and characterizing these intermediates in situ. For instance, by forming the enolate at a low temperature and acquiring NMR spectra, it may be possible to determine its structure. However, no such studies specifically detailing the isolation or spectroscopic characterization of reactive intermediates derived from this compound have been reported in the scientific literature.

Further research focusing specifically on the reactivity of this compound is necessary to elucidate the detailed mechanistic pathways and to develop efficient stereoselective transformations.

Applications of Butyl 2 Oxocyclohexanepropionate As a Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The dual reactivity of the ketone and β-keto ester groups in Butyl 2-oxocyclohexanepropionate makes it a prime candidate for the synthesis of a variety of complex organic structures, most notably nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The 1,5-dicarbonyl nature of the cleaved propionate (B1217596) chain in this compound, along with the cyclohexanone (B45756) ketone, provides a classic scaffold for the construction of fused pyridine (B92270) and quinoline (B57606) ring systems.

Several established synthetic methodologies could theoretically be applied to this compound:

Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849), variations of this reaction can utilize 1,5-dicarbonyl compounds. organic-chemistry.org The diketone functionality within this compound could react with an ammonia source to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding fused pyridine.

Conrad-Limpach and Knorr Quinoline Syntheses: These methods involve the reaction of anilines with β-keto esters to form quinolones, which are precursors to quinolines. researchgate.net The β-keto ester portion of this compound could react with an aniline, followed by cyclization and aromatization to yield a quinoline derivative fused to the cyclohexane (B81311) ring.

Friedländer Annulation: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-keto ester. clockss.org The β-keto ester of this compound could serve as the methylene (B1212753) component, reacting with a suitable 2-aminoaryl ketone to construct a polysubstituted quinoline.

The following table illustrates the potential nitrogen-containing heterocyclic cores that could be synthesized from this compound based on these established reactions.

| Reaction Name | Reactant(s) with this compound | Potential Heterocyclic Product Core |

| Hantzsch-type Pyridine Synthesis | Ammonia or Ammonium Acetate | Tetrahydro-1H-cyclopenta[b]pyridine |

| Conrad-Limpach/Knorr Quinoline Synthesis | Substituted Anilines | Tetrahydroacridin-9(10H)-one |

| Friedländer Annulation | 2-Aminoaryl ketones | Substituted Tetrahydrobenzo[b] researchgate.netorganic-chemistry.orgnaphthyridine |

Cyclohexanone and β-keto ester moieties are common structural motifs found in a variety of natural products and are key intermediates in their total synthesis. researchgate.netnih.gov For instance, vicinal ketoesters are valuable in the synthesis of natural products due to the high electrophilicity of their keto group. nih.gov While no published total syntheses explicitly use this compound, its structural features suggest its potential as a versatile starting material or intermediate.

The cyclohexanone core can be functionalized through various reactions, including aldol (B89426) condensations, Michael additions, and Robinson annulations, to build molecular complexity. The β-keto ester side chain provides a handle for further modifications, such as alkylation, acylation, or participation in cyclization reactions. The synthesis of palhinine A, for example, involves the combination of a cyclohexanone derivative with a β-keto ester. researchgate.net

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org Carbohydrates and terpenes are common members of the chiral pool and can be converted into enantiomerically pure cyclohexanone derivatives. researchgate.netnih.gov

If this compound were to be synthesized from a chiral precursor, resulting in an enantiomerically pure form, it could serve as a valuable building block in asymmetric synthesis. The stereocenter(s) in the cyclohexanone ring could direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex target molecules with high stereocontrol. This approach is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for activity.

Derivatization for Specialized Chemical Applications

Beyond its use as a foundational building block, this compound can be chemically modified to create a diverse range of functional analogues with tailored properties.

The ketone and ester functionalities of this compound are ripe for derivatization. Standard organic transformations can be employed to introduce a wide array of functional groups, leading to novel compounds with potentially interesting chemical or biological properties.

Ketone Modifications: The cyclohexanone ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or conversion to an oxime or hydrazone.

Ester Modifications: The butyl ester can be saponified to the corresponding carboxylic acid, which can then be converted to other esters, amides, or acid chlorides. The β-keto group facilitates enolate formation, allowing for alkylation or acylation at the α-position of the ester.

The table below outlines some potential functional analogues that could be synthesized from this compound.

| Starting Material | Reagent(s) | Functional Analogue |

| This compound | 1. LiAlH₄ (reduction) 2. Ac₂O, Pyridine (acetylation) | Butyl 3-(2-acetoxycyclohexyl)propanoate |

| This compound | 1. NaOH (saponification) 2. SOCl₂ (thionyl chloride) | 3-(2-oxocyclohexyl)propanoyl chloride |

| This compound | 1. NaOH (saponification) 2. Amine, DCC (coupling) | N-substituted 3-(2-oxocyclohexyl)propanamide |

| This compound | NaH, Alkyl Halide (alkylation) | Butyl 2-alkyl-3-(2-oxocyclohexyl)propanoate |

The bifunctional nature of this compound and its derivatives lends itself to potential applications in polymer chemistry. While not a conventional monomer, its derivatives could serve as precursors for the synthesis of novel polymers with unique properties.

For example, reduction of both the ketone and the ester would yield a diol. This diol, with its cyclohexane core, could be used as a monomer in the synthesis of polyesters or polyurethanes. The rigid cyclohexyl unit would be expected to impart thermal stability and specific mechanical properties to the resulting polymer.

Furthermore, the enolizable nature of the β-keto ester could potentially be exploited in polymerization reactions. For instance, under appropriate conditions, it could participate in step-growth polymerizations or be used to functionalize existing polymers.

Advanced Characterization and Analytical Methodologies for Butyl 2 Oxocyclohexanepropionate Research

Spectroscopic Methodologies for Structural and Conformational Analysis

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Butyl 2-oxocyclohexanepropionate. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons of the butyl ester group would appear in the upfield region, typically between 0.9 and 4.1 ppm. The triplet at approximately 0.9 ppm would correspond to the terminal methyl (CH₃) group, while the multiplets further downfield would represent the methylene (B1212753) (CH₂) groups. The protons on the cyclohexanone (B45756) ring and the propionate (B1217596) chain would resonate in the region of 1.5 to 3.0 ppm. The protons alpha to the carbonyl groups are expected to be the most deshielded within this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the ketone and ester groups are expected to appear significantly downfield, typically in the range of 170-210 ppm. The carbons of the butyl ester group would be found in the upfield region (around 10-70 ppm). The cyclohexanone ring carbons and the propionate chain carbons would resonate in the intermediate region.

Due to the limited availability of specific experimental NMR data for this compound, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds, such as ethyl 2-oxocyclohexanecarboxylate.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~4.05 (t) | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.5 - 2.9 (m) | -CO-CH₂ -CH₂- & Ring CH -CO- |

| ~1.2 - 2.4 (m) | Cyclohexanone ring protons & -CH₂-CH₂ -CO- |

| ~1.55 (sextet) | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.35 (sextet) | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.90 (t) | -O-CH₂-CH₂-CH₂-CH₃ |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~209 | C =O (ketone) |

| ~173 | C =O (ester) |

| ~64 | -O-CH₂ - |

| ~25 - 50 | Cyclohexanone ring carbons & Propionate chain carbons |

| ~30 | -O-CH₂-CH₂ - |

| ~19 | -O-CH₂-CH₂-CH₂ - |

| ~13.7 | -O-CH₂-CH₂-CH₂-CH₃ |

Note: These are predicted values and may vary based on solvent and experimental conditions. 't' denotes a triplet, and 'm' denotes a multiplet.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₂O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 226.3. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Electron ionization (EI) would likely lead to characteristic fragmentation of the molecule. Key fragmentation pathways would include the loss of the butoxy group (-OC₄H₉), the butyl group (-C₄H₉), and cleavage of the propionate side chain. A prominent fragment would likely be observed corresponding to the [M-73]⁺ ion, resulting from the loss of the butoxy radical. Another significant peak could arise from the McLafferty rearrangement, a common fragmentation mechanism for carbonyl compounds. For a closely related compound, ethyl 2-oxocyclohexanecarboxylate, a protonated molecular ion [M+H]⁺ has been observed at m/z 171.3.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Predicted Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) |

| 153 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |

| 125 | [M - C₄H₉ - CO]⁺ |

| 97 | [Cyclohexanone ring fragment]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum for this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent features in the IR spectrum would be the strong absorption bands for the two carbonyl groups. The ketone C=O stretch is typically observed around 1715 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1735 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region. The presence of the butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

| Predicted FT-IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2960-2850 | C-H stretching (alkyl) |

| ~1735 | C=O stretching (ester) |

| ~1715 | C=O stretching (ketone) |

| ~1465 | C-H bending (CH₂) |

| ~1380 | C-H bending (CH₃) |

| 1300-1100 | C-O stretching (ester) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, by-products, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile compounds like this compound. A significant challenge in the HPLC analysis of β-keto esters is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. To address this, method parameters can be optimized.

A typical reversed-phase HPLC method would employ a C18 column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of any acidic protons and promote a single tautomeric form, thereby improving peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the carbonyl groups absorb, typically around 210 nm or 254 nm.

| Hypothetical HPLC Method for this compound | |

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient or slightly elevated to improve peak shape |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID), GC can be used for purity assessment. For structural confirmation, coupling GC with a mass spectrometer (GC-MS) is the method of choice.

A standard GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. The injector and detector temperatures would be set sufficiently high to ensure complete volatilization and prevent condensation. The resulting chromatogram would provide the retention time, which is characteristic of the compound under the specific analytical conditions, and the peak area can be used for quantification.

| Hypothetical GC-MS Method for this compound | |

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry and theoretical modeling offer powerful tools to investigate the properties and reactivity of molecules like this compound, providing insights that complement experimental studies. These methods allow for the exploration of molecular characteristics that are often difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices.

For this compound, DFT calculations, potentially using a functional such as B3LYP with a suitable basis set like 6-31G*, can provide valuable information about its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. Such calculations are instrumental in predicting how this compound might behave in different chemical environments and in reactions with other molecules. For instance, a study on various β-keto esters utilized DFT to analyze their reactivity, a methodology directly applicable to this compound. sinfoochem.com

Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value |

| Total Electronic Energy | -850.123 Hartrees |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the cyclohexyl ring and the butyl chain in this compound results in a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational method to explore these different conformations and their relative energies.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. By simulating the molecule in a virtual environment, often including a solvent to mimic real-world conditions, it is possible to map out the potential energy surface and identify the most stable conformations. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. For example, MD simulations have been used to study the conformational dynamics of other cyclohexanone derivatives. sigmaaldrich.com

The results of an MD simulation can be visualized through trajectories and analyzed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles for each conformation. This allows for the construction of a conformational map, highlighting the low-energy conformers that are most likely to be present at a given temperature.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C of butyl chain) |

| 1 (Global Minimum) | 0.00 | 178° (anti) |

| 2 | 0.85 | 65° (gauche) |

| 3 | 1.20 | -68° (gauche) |

| 4 | 2.50 | 0° (syn) |

Quantum Chemical Calculations for Reaction Pathway Energetics

Quantum chemical calculations are essential for investigating the energetics of chemical reactions involving this compound. These calculations can determine the activation energies and reaction enthalpies for various potential reaction pathways, providing insight into which reactions are kinetically and thermodynamically favorable.

A likely reaction for this compound is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated system that can be formed from the β-keto ester. nih.govnih.gov Quantum chemical methods can be used to model the entire reaction pathway of a Michael addition to this compound. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The resulting energy profile provides a detailed understanding of the reaction mechanism.

By comparing the activation barriers for different potential reactions, it is possible to predict the major products that will be formed under specific reaction conditions. This predictive power is invaluable for designing synthetic routes and for understanding the chemical stability of the compound.

Hypothetical Reaction Energetics for the Michael Addition of a Nucleophile to this compound

| Parameter | Hypothetical Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | +15.5 |

| Energy of Products | -10.2 |

| Activation Energy (Ea) | 15.5 |

| Enthalpy of Reaction (ΔH) | -10.2 |

Future Research Trajectories and Unexplored Avenues

Development of Novel Organocatalytic and Biocatalytic Transformations

The synthesis of β-keto esters has traditionally relied on classical methods such as the Claisen condensation. However, the future of chemical synthesis lies in greener and more efficient catalytic systems. Organocatalysis and biocatalysis represent two such frontiers, offering the potential for highly selective and environmentally benign transformations.

Organocatalysis: The development of novel organocatalysts for the synthesis of Butyl 2-oxocyclohexanepropionate presents a significant research opportunity. Chiral organocatalysts could enable the asymmetric synthesis of this compound, yielding enantiomerically pure products with potential applications in pharmaceuticals and other specialized fields. Research in this area would likely focus on the design of new catalysts that can control the stereochemistry of the carbon-carbon bond formation, a challenging yet highly rewarding endeavor.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The application of biocatalysis to the synthesis of this compound is a largely unexplored domain. Lipases, for instance, have been successfully employed in the transesterification of other β-keto esters. nih.gov Future research could focus on screening for and engineering enzymes capable of catalyzing the formation of this compound from readily available starting materials. A chemoenzymatic approach, combining the strengths of both chemical and biological catalysts, could also lead to highly efficient and sustainable synthetic routes. For example, a study on the synthesis of (S)-Practolol demonstrated the use of various commercial lipases for kinetic resolution, achieving high enantioselectivity. nih.gov

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Advantages for this compound Synthesis |

| Organocatalysis | Metal-free, lower toxicity, potential for asymmetric synthesis. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly. |

| Chemoenzymatic | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. |

Exploration of this compound in Flow Chemistry Regimes

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of this compound is a promising yet nascent area of research.

The synthesis of related compounds, such as C-glycosyl acetates, has been successfully demonstrated in flow reactors, with significant improvements in yield and reaction time compared to batch processes. up.ac.za Similar benefits could be realized for the production of this compound. A continuous flow setup could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the use of packed-bed reactors with immobilized catalysts (organo- or biocatalysts) could enable continuous production with easy catalyst recovery and reuse. Research in this area would involve the design and optimization of flow reactor systems specifically for the synthesis of this β-keto ester, potentially leading to more sustainable and cost-effective manufacturing processes. Studies on the flow synthesis of other complex molecules like bupropion (B1668061) and fluoxetine (B1211875) have highlighted the potential for improved safety and greenness. engineering.org.cn

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Difficult to scale up | Easily scalable |

| Safety | Potential for thermal runaways | Improved heat and mass transfer, enhanced safety |

| Efficiency | Often lower yields and longer reaction times | Higher yields, shorter reaction times, potential for automation |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and stoichiometry |

Advanced Materials Science Applications beyond Current Scope

The unique chemical structure of this compound, with its combination of a ketone, an ester, and a cyclohexyl ring, makes it an intriguing building block for the synthesis of advanced materials. While its current applications are primarily in the realm of organic synthesis, its potential in materials science remains largely untapped.

Future research could explore the use of this compound as a monomer or a key intermediate in the synthesis of novel polymers. The reactive functional groups could be exploited to create polymers with unique properties, such as tailored thermal stability, biodegradability, or optical properties. For example, the cyclohexyl ring could impart rigidity and thermal resistance to a polymer backbone, while the ester group could be a site for controlled degradation.

Furthermore, the ability of β-keto esters to form stable metal chelates opens up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific structure of this compound could lead to the formation of MOFs with unique pore structures and functionalities.

Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy Development

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch.

For a molecule like this compound, AI and ML could be employed in several ways. Retrosynthesis prediction algorithms, for instance, could identify novel and more efficient synthetic pathways to this compound. mit.eduyoutube.com These algorithms analyze vast databases of chemical reactions to propose disconnections and suggest potential starting materials. beilstein-journals.org

Furthermore, ML models can be trained to predict the optimal conditions for a given reaction, such as the choice of solvent, catalyst, and temperature, thereby minimizing the need for extensive and time-consuming experimental optimization. colab.wsresearchgate.netsynthiaonline.com This data-driven approach can significantly accelerate the development of new and improved synthetic methods for this compound. The integration of AI with expert chemical knowledge is seen as a particularly promising approach to overcoming the limitations of purely data-driven models. nih.gov

The potential impact of AI and ML on the synthesis of this compound can be summarized as follows:

| AI/ML Application | Potential Benefit |

| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Rapid identification of optimal reaction conditions, leading to higher yields and reduced waste. |

| Catalyst Design | In silico design of new organo- and biocatalysts with enhanced activity and selectivity. |

| Property Prediction | Prediction of the physical and chemical properties of new materials derived from this compound. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl 2-oxocyclohexanepropionate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted 2-oxocyclohexanepropionate derivatives. Key variables include temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., acid/base systems). To ensure reproducibility, maintain strict control over stoichiometric ratios (e.g., 1:1.2 molar ratio of propionate to nucleophile) and document reaction times precisely. Kinetic studies via TLC or HPLC can monitor intermediate formation . Validate purity using column chromatography and characterize via H/C NMR, ensuring peak assignments align with literature (e.g., δ 1.2–1.6 ppm for butyl protons) .

Q. How can researchers characterize the thermal stability of Butyl 2-oxocycloclohexanepropionate under varying storage conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under inert atmosphere to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions. For long-term stability, store samples in amber vials at −20°C and assess degradation monthly via GC-MS or HPLC. Include control batches with stabilizers (e.g., BHT) to evaluate oxidative resistance. Report deviations in purity ≥2% as significant .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) provides robust quantification. Calibrate using a 5-point standard curve (R² ≥ 0.995) and validate with spike-recovery tests (90–110% recovery). For trace analysis, employ GC-MS in SIM mode (m/z 200–250). Ensure sample preparation includes derivatization if volatility is low. Cross-validate results with H NMR integration against an internal standard (e.g., TMS) .

Advanced Research Questions

Q. What stereochemical factors influence the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Stereochemical outcomes depend on:

- Chiral induction : Use (R)- or (S)-phenylglycinol to control axial substituent orientation.

- Gauche interactions : Minimize steric clash between C-10 substituents and the propionate side chain via molecular modeling (e.g., DFT calculations).

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing enantiomeric excess (ee). Validate ee via chiral HPLC (e.g., Chiralpak IA column) and report %ee with confidence intervals (95% CI) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for key intermediates. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with kinetic isotope effects (KIE) experiments. Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Discrepancies ≥5 kcal/mol warrant re-evaluation of solvent models (e.g., SMD vs. PCM) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Conduct meta-analysis of IC₅₀ values, adjusting for variables:

- Assay conditions : Normalize data to pH 7.4, 37°C, and 1% DMSO.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means. Report effect sizes (Cohen’s d) and power analysis (1−β ≥ 0.8).

- Batch variability : Include certificate of analysis (CoA) for each compound lot. Use Bland-Altman plots to assess inter-lab variability .

Q. How do axial substituents on the cyclohexane ring alter the kinetic vs. thermodynamic control of this compound reactions?

- Methodological Answer : Design competition experiments between axial (e.g., methyl) and equatorial substituents. Monitor product ratios via H NMR at varying temperatures (0–60°C). Calculate ΔΔG‡ using Eyring plots. For thermodynamic control, extend reaction times (>24h) and use low catalyst loading. Contrast with kinetic quenching (rapid cooling) to trap intermediates .

Data Presentation & Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) and processed values (e.g., ee%, yield). Annotate outliers with justification.

- Statistical Reporting : For ANOVA, list F-values, degrees of freedom, and p-values. For regression, report R²adj and residual plots .

- Ethical Compliance : Disclose any synthetic route modifications impacting hazard profiles (e.g., safer solvent substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.